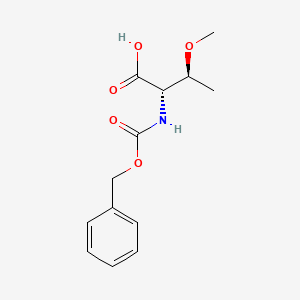

Cbz-allo-O-methyl-L-Thr

Description

Structural Significance of L-Threonine and its Diastereomers in Advanced Chemical Scaffolds

L-Threonine is one of the essential proteinogenic amino acids, meaning it is incorporated into proteins during translation. chemicalbook.com Its structure is characterized by two chiral centers at the alpha-carbon (C2) and the beta-carbon (C3), which gives rise to four possible stereoisomers. chemicalbook.com The naturally occurring form is L-Threonine, which has a (2S, 3R) configuration. Its diastereomer, L-allo-Threonine, possesses a (2S, 3S) configuration. beilstein-journals.org

While L-Threonine is a common component of natural proteins, its diastereomer, L-allo-Threonine, is rare in nature but serves as a valuable starting material in chemical synthesis. beilstein-journals.orgspectroscopyonline.com The key difference lies in the spatial arrangement of the hydroxyl (-OH) and methyl (-CH3) groups at the C3 position. This seemingly subtle change in stereochemistry leads to different three-dimensional structures, which can profoundly influence the conformation and biological activity of larger molecules, such as peptides, into which they are incorporated. beilstein-journals.org For example, L-allo-Threonine is used as a starting material for the synthesis of potent antibiotics like lysobactin (B38166) and in the construction of unique peptide analogues and complex natural products. spectroscopyonline.comcam.ac.uk The distinct stereochemistry of diastereomers like L-allo-Threonine allows chemists to build advanced chemical scaffolds with precise three-dimensional architectures.

| Property | L-Threonine | L-allo-Threonine |

|---|---|---|

| Systematic Name | (2S,3R)-2-amino-3-hydroxybutanoic acid | (2S,3S)-2-amino-3-hydroxybutanoic acid |

| Molecular Formula | C₄H₉NO₃ | |

| Natural Abundance | Essential proteinogenic amino acid. chemicalbook.com | Rare in nature. spectroscopyonline.com |

| Role in Synthesis | Component of natural peptides and proteins. | Chiral building block for synthetic peptides, antibiotics, and complex molecules. beilstein-journals.orgspectroscopyonline.com |

The Strategic Role of Orthogonal Protecting Groups in Amino Acid Functionalization

Amino acids possess at least two reactive functional groups: an amino group (-NH₂) and a carboxylic acid group (-COOH). Many, like threonine, also have a reactive side chain. To perform chemical reactions on one part of the molecule without affecting the others, chemists employ a strategy using "protecting groups." researchgate.net This is mandatory to prevent unwanted side reactions, such as the polymerization of amino acids, during synthesis. researchgate.net

A particularly powerful strategy is "orthogonal protection," which involves using multiple protecting groups that can be removed under distinctly different chemical conditions. fiveable.me This allows for the selective deprotection and modification of one functional group while others remain protected. fiveable.me The three most common protecting group strategies in peptide synthesis are based on the Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethoxycarbonyl (Fmoc) groups. masterorganicchemistry.com

The Cbz group, introduced by Bergmann and Zervas in 1932, was a foundational development in modern peptide synthesis. masterorganicchemistry.com It is typically stable to acidic and basic conditions but can be selectively removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst). masterorganicchemistry.com In contrast, the Boc group is stable to base and hydrogenation but is cleaved by strong acids, while the Fmoc group is stable to acid and hydrogenation but is removed by a base. masterorganicchemistry.com This compatibility and orthogonality are key to controlling the molecular structure during the synthesis of complex molecules derived from amino acids. researchgate.net The compound at the center of this article, Cbz-allo-O-methyl-L-Thr, is an example of a derivative utilizing the Cbz protecting group on its amino function.

| Protecting Group | Abbreviation | Cleavage (Deprotection) Conditions |

|---|---|---|

| Carboxybenzyl | Cbz or Z | Catalytic Hydrogenation (e.g., H₂, Pd/C). masterorganicchemistry.com |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., Trifluoroacetic Acid, TFA). masterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine). masterorganicchemistry.com |

Research Findings on this compound

The compound This compound is a specifically modified amino acid derivative. Its name denotes several key structural features:

Cbz : The amino group of the threonine backbone is protected by a Carboxybenzyl group. masterorganicchemistry.com

allo-L-Thr : The core amino acid is L-allo-Threonine, the (2S, 3S) diastereomer of L-Threonine. beilstein-journals.org

O-methyl : The hydroxyl group on the side chain of the allo-Threonine residue is modified with a methyl ether. The existence of related O-substituted threonine derivatives, such as O-tert-Butyl-L-allo-threonine, is well-documented. sigmaaldrich.com

This compound is a chiral building block designed for use in multi-step organic synthesis. Each modification serves a strategic purpose. The Cbz group protects the amine from unwanted reactions. The O-methyl group protects the side-chain hydroxyl. The allo-threonine stereochemistry provides a specific three-dimensional orientation. Such derivatives are often used as intermediates in the synthesis of complex peptides and other natural products. cam.ac.ukchemimpex.com

| Property | Value |

|---|---|

| Full Chemical Name | (2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methoxybutanoic acid |

| Molecular Formula | C₁₃H₁₇NO₅ |

| Molecular Weight | 267.28 g/mol |

| Parent Amino Acid | L-allo-Threonine |

| N-Terminal Protecting Group | Carboxybenzyl (Cbz) |

| Side-Chain Modification | O-methylation |

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO5 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

(2S,3S)-3-methoxy-2-(phenylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C13H17NO5/c1-9(18-2)11(12(15)16)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)/t9-,11-/m0/s1 |

InChI Key |

QUMPTEMSGZOMGE-ONGXEEELSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OC |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC |

Origin of Product |

United States |

Stereochemical Foundations of Allo Threonine Derivatives

Configurational Isomerism of Threonine: Focus on the L-allo-Threonine Diastereomer

Threonine, an essential α-amino acid, is distinguished by the presence of two chiral centers at its α- and β-carbon atoms (C2 and C3). This structural feature gives rise to four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). wikipedia.orglibretexts.org The naturally occurring and most common form is L-threonine, which has the (2S,3R) configuration. wikipedia.orgvaia.com Its enantiomer is D-threonine (2R,3S).

The other pair of enantiomers are L-allothreonine (2S,3S) and D-allothreonine (2R,3R). wikipedia.orgwikipedia.org L-allothreonine is a diastereomer of L-threonine, meaning they are stereoisomers that are not mirror images of each other. libretexts.orgwikipedia.orglibretexts.org Diastereomers differ in their physical properties, such as solubility and melting points, and can exhibit distinct chemical reactivity. acs.orgacs.org While L-threonine is a common constituent of proteins, L-allothreonine is rare in nature. wikipedia.orgacs.org

Terahertz (THz) spectroscopy has been used to differentiate between L-threonine and L-allothreonine, which exhibit distinct characteristic peaks in the range of 1.0–2.3 THz, highlighting the impact of their different molecular configurations. spectroscopyonline.com

Table 1: Stereoisomers of Threonine

| Name | Configuration | Relationship to L-Threonine | Natural Abundance |

|---|---|---|---|

| L-Threonine | (2S,3R) | - | Common |

| D-Threonine | (2R,3S) | Enantiomer | Rare |

| L-allo-Threonine | (2S,3S) | Diastereomer | Rare |

| D-allo-Threonine | (2R,3R) | Diastereomer | Rare |

Stereocontrol in the Synthesis of β-Hydroxy-α-Amino Acid Derivatives

The synthesis of β-hydroxy-α-amino acids and their derivatives, such as Cbz-allo-O-methyl-L-Thr, presents a significant challenge in organic chemistry due to the need to control the stereochemistry at two adjacent chiral centers. nih.govnih.gov Achieving high stereoselectivity is crucial for obtaining the desired diastereomer in pure form, which is often essential for its intended biological or chemical application. researchgate.net

Several strategies have been developed to achieve stereocontrol in the synthesis of these valuable compounds. These methods often employ chiral auxiliaries, catalysts, or substrates to influence the stereochemical outcome of key bond-forming reactions.

One prominent approach is the aldol (B89426) reaction, which involves the addition of an enolate to an aldehyde or ketone. nih.govnih.gov The use of chiral auxiliaries, such as pseudoephenamine glycinamide (B1583983), can direct the stereochemical course of the aldol addition to produce syn-β-hydroxy-α-amino acid derivatives with high stereoisomeric purity. nih.govnih.gov Enolization of (R,R)- or (S,S)-pseudoephenamine glycinamide with reagents like lithium hexamethyldisilazide (LiHMDS) in the presence of lithium chloride (LiCl), followed by reaction with an aldehyde, yields aldol products that are stereochemically homologous to L- or D-threonine, respectively. nih.govnih.gov

Another method involves the use of Schöllkopf's reagent, a chiral auxiliary derived from a dipeptide, to facilitate the stereoselective synthesis of β-hydroxy-α-amino acids. researchgate.net Condensation of this reagent with aldehydes can produce adducts with high diastereoselectivity. researchgate.net

Furthermore, methods involving the stereoselective epoxidation of a 1-arylthio-1-nitroalkene followed by a stereospecific reaction with a nitrogen nucleophile have been employed to synthesize protected derivatives of both diastereoisomers of threonine. rsc.org The choice of reagents and reaction conditions is critical in directing the synthesis towards the desired syn or anti diastereomer.

The synthesis of protected amino acid derivatives, such as those with a carboxybenzyl (Cbz) group, is a common practice in peptide synthesis and the creation of complex molecules. For instance, the Cbz group can be introduced to protect the amino group of an amino acid like L-allo-threonine. Subsequent modifications, such as the methylation of the hydroxyl group, would lead to the target compound, this compound. The synthesis of such derivatives often involves multiple steps, including protection, coupling, and deprotection, where maintaining stereochemical integrity is paramount. beilstein-journals.orgclockss.org

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| Carboxybenzyl-allo-O-methyl-L-Threonine | This compound |

| L-Threonine | L-Thr |

| D-Threonine | D-Thr |

| L-allo-Threonine | L-allo-Thr |

| D-allo-Threonine | D-allo-Thr |

| Lithium hexamethyldisilazide | LiHMDS |

| Lithium chloride | LiCl |

Advanced Synthetic Strategies for Cbz Allo O Methyl L Thr and Analogs

Enantioselective and Diastereoselective Routes to allo-Threonine Scaffolds

The synthesis of the allo-threonine backbone, a non-proteinogenic amino acid, requires precise control over two adjacent stereocenters. wikipedia.org This challenge has spurred the development of various stereoselective strategies to access this valuable chiral building block.

Asymmetric Synthesis Approaches for α,β-Stereodefined Amino Acids

Asymmetric synthesis provides a powerful means to construct α,β-stereodefined amino acids like allo-threonine from achiral or racemic precursors. These methods introduce chirality through the use of chiral catalysts, auxiliaries, or reagents, ensuring high enantiomeric and diastereomeric purity.

One notable approach is the asymmetric aldol (B89426) condensation. A biomimetic aldol reaction between acetaldehyde (B116499) and a glycine-derived Schiff base, chelated to a chiral pyridinophane-zinc complex, has been shown to produce allo-threonine with high enantiomeric excess (88% e.e.). rsc.org This method mimics enzymatic pathways to forge the carbon-carbon bond while simultaneously setting both the α- and β-stereocenters. rsc.org

Diastereoselective electrophilic amination of chiral enolates represents another key strategy. For instance, the synthesis of D-allothreonine has been achieved through a sequence involving the stereoselective amination of a chiral enolate derived from (R)-3-hydroxybutanoic acid. capes.gov.br Similarly, stereoselective amination, following a diastereoselective hydrogenation step using a bornane-10,2-sultam as a chiral auxiliary, has been employed to establish the allo configuration in phosphothreonine analogues. nih.gov These methods highlight the utility of substrate control and chiral auxiliaries in guiding the stereochemical outcome of reactions that form the C-N bond at the α-position.

Recent advancements in catalysis have also enabled novel approaches. Nickel-catalyzed enantioconvergent cross-coupling reactions, for example, provide a versatile method for generating a wide array of unnatural α-amino acids from racemic α-haloglycinates. nih.gov Such catalytic methods are increasingly important for accessing structurally diverse amino acid derivatives. nih.govnih.gov

Table 1: Asymmetric Synthesis Approaches for allo-Threonine Scaffolds

| Method | Key Reagents/Catalysts | Stereocontrol Element | Achieved Stereoselectivity | Reference(s) |

|---|---|---|---|---|

| Biomimetic Aldol Condensation | Acetaldehyde, Glycine-Schiff base, Chiral Pyridinophane-Zinc Complex | Chiral catalyst | 88% e.e. for allo-Threonine | rsc.org |

| Diastereoselective Amination | Chiral enolate, Electrophilic amine source | Chiral substrate | High diastereomeric excess (>99%) | capes.gov.br |

| Hydrogenation & Amination | Bornane-10,2-sultam, H₂, Azide source | Chiral auxiliary | High diastereoselectivity | nih.gov |

Chiral Pool Utilization in the Generation of allo-Threonine Frameworks

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure natural products that can serve as starting materials in synthesis. wikipedia.organkara.edu.tr Threonine itself is a valuable member of the chiral pool, containing two stereocenters that can be manipulated to access its diastereomer, allo-threonine. nih.gov

A primary strategy involves starting with either L-threonine or D-threonine and inverting the stereochemistry at one of the two chiral centers. This is often achieved through epimerization, which will be discussed in section 3.1.4. Beyond threonine, other chiral pool materials can be employed. For example, (R)-3-hydroxybutanoic acid, derived from the biopolymer polyhydroxybutyrate (B1163853) (PHB), has been used as a starting material for the synthesis of D-allothreonine. capes.gov.br This approach leverages the pre-existing stereocenter of the starting material to direct the formation of new stereocenters in the target molecule. nih.gov The use of the chiral pool is an efficient strategy as it reduces the number of synthetic steps required to introduce chirality. wikipedia.org

Chemoenzymatic and Biomimetic Methodologies for allo-Threonine Analogs

Chemoenzymatic and biomimetic approaches harness the high selectivity of biological systems to perform challenging chemical transformations. Enzymes, particularly aldolases, are well-suited for the stereocontrolled synthesis of β-hydroxy-α-amino acids.

Threonine aldolases (TAs) catalyze the reversible, pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aldol reaction of glycine (B1666218) with various aldehydes. researchgate.net By selecting an appropriate TA or engineering its active site, it is possible to favor the synthesis of the allo diastereomer. researchgate.net The directed evolution of L-threonine aldolase (B8822740) has been explored to enhance its diastereoselectivity for producing specific β-hydroxy-α-amino acid stereoisomers. researchgate.net This enzymatic approach offers a green and highly efficient route, proceeding in a single step under mild aqueous conditions. researchgate.net

Biomimetic strategies, as mentioned previously, seek to replicate enzymatic efficiency using smaller, synthetic catalysts. The use of a chiral zinc complex to mimic a threonine aldolase enzyme in an asymmetric aldol reaction successfully yielded allo-threonine with high enantiomeric purity, demonstrating the power of this approach. rsc.org These methods are part of a broader effort to synthesize various compounds, including pyrazines and other analogs, from threonine precursors using enzymatic or chemoenzymatic pathways. nih.govresearchgate.netnih.gov

Epimerization-Based Transformations for Accessing allo-Threonine Derivatives

Epimerization is a chemical process that changes the configuration at only one of several stereogenic centers in a molecule. nih.gov This strategy is particularly effective for converting readily available L-threonine into D-allo-threonine.

A well-established method for this transformation involves the epimerization of L-threonine using a catalytic amount of salicylaldehyde (B1680747) in an acetic acid medium. researchgate.net This process results in a diastereomeric mixture of L-threonine and D-allo-threonine. The desired D-allo-threonine can then be separated from the mixture. One effective separation technique involves the fractional crystallization of the N-acetylated derivatives. nih.govtandfonline.com For instance, a mixture of N-acetyl-D-allothreonine and N-acetyl-L-threonine can be converted to their ammonium (B1175870) salts. The ammonium N-acetyl-L-threoninate is less soluble in ethanol (B145695) and precipitates, allowing the enrichment of N-acetyl-D-allothreonine in the filtrate. nih.govtandfonline.com Subsequent hydrolysis of the enriched N-acetyl derivative yields D-allothreonine with high diastereomeric excess (up to 96% de), which can be further purified by recrystallization to >99% de. researchgate.netnih.gov

Regioselective Functionalization: Cbz Protection of the Amino Group

Once the allo-threonine scaffold is obtained, selective protection of its functional groups is necessary for subsequent transformations, such as O-methylation and peptide coupling. The carbobenzyloxy (Cbz or Z) group is a widely used protecting group for the amino function due to its ease of introduction and removal by catalytic hydrogenolysis. highfine.comtotal-synthesis.com

Methods for N-Carbobenzyloxy (Cbz) Group Introduction

The most common method for the N-protection of amino acids with the Cbz group is the Schotten-Baumann reaction. total-synthesis.com This procedure involves treating the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under alkaline conditions. highfine.com

The reaction is typically performed in an aqueous solution with a base, such as sodium carbonate or sodium bicarbonate, to neutralize the hydrochloric acid generated during the reaction. highfine.comtotal-synthesis.com Precise control of pH is crucial; it is generally maintained between 8 and 10. A pH that is too low can lead to the decomposition of the benzyl chloroformate, while a pH that is too high can risk racemization of the α-carbon of the amino acid. highfine.com To maintain this pH range effectively, especially in large-scale synthesis, a mixed buffer system of Na₂CO₃ and NaHCO₃ can be employed. highfine.com

Besides benzyl chloroformate, other activated reagents can be used to introduce the Cbz group, such as N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) and dibenzyl dicarbonate (B1257347) (Cbz₂O). highfine.comtotal-synthesis.com These reagents can offer advantages in specific substrates or reaction conditions. There are also methods available for introducing the Cbz group under non-alkaline or even solvent-free conditions, using catalysts like LiHMDS or lanthanide salts, which can be beneficial for sensitive substrates. researchgate.netacs.org The choice of method depends on the specific allo-threonine derivative and the compatibility of other functional groups present in the molecule.

Table 2: Common Reagents and Conditions for N-Cbz Protection

| Reagent | Typical Conditions | Key Considerations | Reference(s) |

|---|---|---|---|

| Benzyl Chloroformate (Cbz-Cl) | Aqueous base (e.g., Na₂CO₃, NaOH) | pH control (8-10) is critical to prevent reagent decomposition and amino acid racemization. | highfine.com, total-synthesis.com |

| N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) | Organic base (e.g., Et₃N) in organic solvent | Generally milder; avoids strongly alkaline aqueous conditions. | highfine.com, total-synthesis.com |

| Dibenzyl Dicarbonate (Cbz₂O) | Basic conditions (e.g., DMAP) | Alternative to Cbz-Cl, can offer higher selectivity in some cases. | total-synthesis.com |

| Cbz-Cl with LiHMDS | Anhydrous THF | Suitable for protecting secondary amides or for N,N-di-Cbz protection. | highfine.com, acs.org |

Deprotection Strategies for Cbz-Protected Amines

The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine protecting group in organic synthesis due to its stability under a variety of conditions. total-synthesis.com However, its selective and efficient removal is crucial for subsequent synthetic steps, such as peptide coupling. Several distinct strategies have been developed for the deprotection of Cbz-protected amines, primarily categorized into catalytic hydrogenolysis and acidic cleavage.

Catalytic Hydrogenolysis: This is the most common and mildest method for Cbz group removal. taylorfrancis.com The reaction involves the cleavage of the benzylic C-O bond in the carbamate (B1207046) by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). taylorfrancis.comthalesnano.com This process releases the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene (B28343). taylorfrancis.com

Catalytic Transfer Hydrogenation: A variation of this method, catalytic transfer hydrogenation, avoids the need for gaseous hydrogen. Instead, a hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexene, is used in the presence of the catalyst. total-synthesis.commdma.ch This technique is often more convenient for standard laboratory setups and can be highly efficient. mdma.ch For instance, formic acid has been successfully used as a hydrogen donor with 10% Pd/C to deprotect a variety of Cbz-protected amino acids and peptides. mdma.ch

Acidic Cleavage: While Cbz is generally stable to mild acids, it can be cleaved under harsh acidic conditions, such as with HBr in acetic acid or strong acids like trifluoroacetic acid (TFA), though this is less common and can affect other acid-labile groups. total-synthesis.comtdcommons.org Acid-mediated deprotection offers a metal-free alternative, which can be advantageous in large-scale synthesis where removal of heavy metal residues is a concern. tdcommons.org Reagents like isopropanol (B130326) hydrochloride (IPA·HCl) or concentrated HCl provide an operationally simple and scalable option. tdcommons.org

| Method | Reagents & Conditions | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂ gas, Pd/C, solvent (e.g., MeOH, EtOH) | Very mild, neutral pH, high yield | Requires H₂ gas handling; catalyst can be poisoned by sulfur compounds; may reduce other functional groups | taylorfrancis.comthalesnano.com |

| Catalytic Transfer Hydrogenation | Pd/C, H-donor (e.g., HCOOH, HCOONH₄) | No H₂ gas required, convenient, rapid | H-donor may have reactivity with substrate | total-synthesis.commdma.ch |

| Acidic Cleavage | Conc. HCl, HBr/AcOH, IPA·HCl | Metal-free, scalable, useful when hydrogenolysis is not possible | Harsh conditions, may cleave other acid-sensitive protecting groups (e.g., Boc, t-Bu) | total-synthesis.comtdcommons.org |

O-Methylation of the Hydroxyl Group in Threonine Derivatives

The methylation of the hydroxyl group in threonine derivatives transforms it into a methyl ether, which can serve as a stable protecting group or as a key feature for modulating the biological activity of a peptide. The challenge lies in achieving selective O-methylation in the presence of other nucleophilic sites, namely the amine and carboxyl groups, which are typically protected beforehand.

Direct O-Methylation: This approach involves the direct reaction of the hydroxyl group with a methylating agent. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then reacts with a methyl electrophile like methyl iodide (MeI) or dimethyl sulfate (B86663) (DMS). This method is effective but requires careful control of conditions to avoid side reactions, especially with sensitive substrates.

Indirect O-Methylation (Mitsunobu Reaction): The Mitsunobu reaction is a powerful and versatile method for converting alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry at the carbinol center. wikipedia.orgorganic-chemistry.org In the context of O-methylation, methanol (B129727) can act as the nucleophile. The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The alcohol is activated in situ by the reagents, allowing for nucleophilic attack by methanol under mild, neutral conditions. organic-chemistry.orgalfa-chemistry.com This method is particularly useful for complex molecules where direct methylation might be problematic. nih.gov

| Protocol | Typical Reagents | Key Features | Reference |

|---|---|---|---|

| Direct (Williamson) | 1. Strong Base (e.g., NaH) 2. Methylating Agent (e.g., MeI, DMS) | Forms a stable ether bond; requires strong base. | |

| Indirect (Mitsunobu) | MeOH, PPh₃, DEAD/DIAD | Mild, neutral conditions; proceeds with inversion of configuration at the hydroxyl-bearing carbon. | wikipedia.orgorganic-chemistry.org |

The selective O-alkylation of β-hydroxy-α-amino acids like threonine presents a significant synthetic challenge due to the proximity of multiple functional groups. To achieve selectivity, the α-amino and α-carboxyl groups must be protected. With an N-Cbz protected threonine derivative, the primary competition for methylation is between the β-hydroxyl group and the carboxylate. If the carboxylic acid is not protected (e.g., as an ester), it will be preferentially deprotonated and O-alkylated over the less acidic hydroxyl group under basic conditions.

Therefore, a typical strategy involves the protection of both the amine (with Cbz) and the carboxylic acid (e.g., as a methyl or benzyl ester) before attempting O-methylation. With both the amine and carboxyl groups masked, the hydroxyl group is the only remaining site for alkylation, allowing for a highly selective transformation using standard protocols like the Williamson ether synthesis. The choice of the carboxyl protecting group is also strategic; for instance, a methyl ester can be selectively hydrolyzed later without affecting the newly formed methyl ether or the Cbz group.

Convergent and Linear Synthesis Pathways for Cbz-allo-O-methyl-L-Thr

The synthesis of a complex molecule like this compound can be approached through two primary strategies: linear and convergent synthesis. chemistnotes.compediaa.com

Linear Synthesis: In a linear synthesis, the molecule is constructed step-by-step in a sequential manner, with each reaction modifying the product of the previous one. pediaa.com A plausible linear pathway to this compound would start from L-allo-threonine. The sequence would be:

N-protection: Reaction of L-allo-threonine with benzyl chloroformate (Cbz-Cl) to protect the amino group, yielding N-Cbz-L-allo-threonine.

C-protection: Esterification of the carboxylic acid (e.g., using methanol and an acid catalyst) to prevent its reaction in the next step, yielding N-Cbz-L-allo-threonine methyl ester.

O-methylation: Methylation of the hydroxyl group using a base and methyl iodide.

C-deprotection: Saponification (hydrolysis) of the methyl ester to regenerate the free carboxylic acid, yielding the final product, this compound.

For this compound, a convergent approach is less obvious since the molecule itself is a building block rather than a large assembly. However, the concept can be applied in the context of incorporating this unit into a larger peptide. For example, the fully protected this compound could be synthesized independently and then coupled to a growing peptide chain, which is a hallmark of convergent peptide synthesis strategies like fragment condensation. nih.gov

| Strategy | Description | Advantages | Disadvantages |

| Linear | Step-by-step, sequential construction of the molecule. pediaa.com | Conceptually straightforward planning. pediaa.com | Overall yield can be very low for many steps; long reaction sequences. pediaa.comwikipedia.org |

| Convergent | Independent synthesis of fragments followed by late-stage coupling. wikipedia.org | Higher overall yield; more efficient; allows for parallel synthesis. chemistnotes.comwikipedia.org | Requires more complex planning and development of suitable coupling strategies. pediaa.com |

Derivatization and Further Chemical Transformations of O-Methylated allo-Threonine Intermediates

Once synthesized, this compound serves as a valuable intermediate for a variety of chemical transformations, primarily in the field of peptide synthesis.

Peptide Coupling: The most direct application is its use as a building block in solid-phase or solution-phase peptide synthesis. The free carboxylic acid of this compound can be activated using standard coupling reagents (e.g., HATU, HOBt/DCC) and reacted with the N-terminal amine of a growing peptide chain. The O-methyl group remains stable throughout these transformations, imparting its unique properties to the final peptide. The Cbz group can then be selectively removed at the appropriate stage to allow for further chain elongation.

N-Methylation: The Cbz-protected amine can be deprotected and subsequently methylated to yield an N-methylated amino acid derivative. acs.org N-methylation is another common modification in peptide chemistry that can improve metabolic stability and membrane permeability. nih.govnih.gov This would typically be performed after the O-methylation is complete.

Carboxyl Group Modification: The carboxylic acid can be transformed into other functional groups. For instance, it can be reduced to a primary alcohol to create an amino alcohol derivative or converted into an amide by coupling with various amines. These transformations open up possibilities for creating peptidomimetics and other complex molecular architectures.

The stability of the O-methyl ether group makes it an ideal permanent modification during these subsequent synthetic manipulations, allowing for the focused derivatization of the amine and carboxyl termini of the allo-threonine scaffold.

Applications of Cbz Allo O Methyl L Thr in Advanced Synthetic Chemistry

Cbz-allo-O-methyl-L-Thr as a Key Building Block in Peptide Synthesis

In peptide chemistry, the incorporation of modified amino acids is a critical strategy for developing peptides with enhanced therapeutic properties. This compound serves as a key precursor, offering a combination of stereochemical novelty and functional group protection that is essential for controlled, stepwise peptide assembly.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. rsc.org The integration of this compound into SPPS protocols requires careful consideration of protecting group strategy. The two dominant SPPS strategies are Boc/Benzyl (B1604629) and Fmoc/tBu. rsc.org

The Cbz group is traditionally removed by catalytic hydrogenation (e.g., H₂ over Pd/C) or strong acidic conditions (HBr in acetic acid). masterorganicchemistry.com These conditions are generally incompatible with the standard Fmoc/tBu strategy, where the base-labile Fmoc group is used for Nα-protection and acid-labile groups (like tBu) protect side chains. The hydrogenation step is difficult to perform on a solid support, and the strong acid would prematurely cleave the peptide from many common resins.

However, Cbz-protected amino acids can be compatible with the Boc/Benzyl strategy. In this approach, the Boc group is used for temporary Nα-protection and is removed with a moderately strong acid like trifluoroacetic acid (TFA), which the Cbz group can withstand. masterorganicchemistry.comtotal-synthesis.com The Cbz group on the incorporated allo-threonine derivative would then serve as a permanent side-chain or backbone-modifying protecting group, or it could be incorporated at the N-terminus of a fragment destined for a final deprotection step after cleavage from the resin. The O-methyl group on the side chain provides stable protection for the hydroxyl function throughout the synthesis, preventing unwanted side reactions such as O-acylation during coupling steps.

Solution-phase peptide synthesis, particularly for the production of shorter peptides or peptide fragments for subsequent condensation, is an area where Cbz-protected amino acids are frequently employed. elte.hu The use of this compound in solution-phase methodologies allows for precise control over reaction conditions and purification of intermediates at each step.

The coupling of this compound to a free amine of another amino acid ester or peptide fragment is typically achieved using standard coupling reagents. These reagents activate the carboxylic acid of the Cbz-amino acid, facilitating amide bond formation. The choice of coupling reagent and additives is crucial for achieving high yields and minimizing the risk of racemization. spbu.runih.gov For instance, the synthesis of a complex peptide like ABT-510 involved the solution-phase synthesis of the fragment Cbz-Val-D-allo-Ile-Thr-Nva-OMe, demonstrating the utility of Cbz-protected allo-amino acids in industrial-scale synthesis. elte.hu

Below is a table summarizing common coupling methodologies applicable to this compound.

| Coupling Reagent | Additive | Typical Solvent | Key Characteristics |

| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt (Hydroxybenzotriazole) | DCM, DMF | Classic and cost-effective; produces insoluble dicyclohexylurea (DCU) byproduct. rsc.org |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, HOAt (Hydroxyazabenzotriazole) | DCM, DMF | Water-soluble carbodiimide; byproduct is also water-soluble, simplifying workup. |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | DIPEA (N,N-Diisopropylethylamine) | DMF | Highly efficient and fast-acting, particularly for hindered amino acids; lower racemization risk. nih.gov |

| TBTU (Tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate) | DIPEA | DMF | Common uronium-based reagent, effective for routine couplings. |

This table is interactive. You can sort and filter the data.

Protecting groups are fundamental to peptide synthesis, preventing self-polymerization and undesired side reactions. researchgate.net The Cbz group, introduced by Bergmann and Zervas in 1932, was the first widely used Nα-protecting group and remains valuable for its ability to suppress racemization. rsc.orgmasterorganicchemistry.com During the activation of the carboxylic acid for coupling, the urethane-type protection afforded by the Cbz group helps prevent the formation of oxazolone (B7731731) intermediates, which are a primary cause of epimerization (loss of chiral integrity) at the α-carbon. spbu.runih.gov

The O-methyl group on the side chain of this compound serves as a permanent, robust protecting group for the hydroxyl function. Unlike a free hydroxyl group, which can be susceptible to O-acylation by the activated carboxyl component, the methyl ether is inert under standard coupling conditions. This prevents the formation of ester byproducts and potential chain branching.

The combination of these protecting groups ensures that the amino acid can be coupled with high efficiency and fidelity, preserving the unique allo stereochemistry which is critical for its intended function in the final peptide.

| Protecting Group | Position | Function | Removal Conditions | Impact on Coupling |

| Cbz (Carboxybenzyl) | N-terminus | Prevents unwanted N-terminal reactions; Suppresses racemization. masterorganicchemistry.com | Catalytic Hydrogenation (H₂/Pd-C); Strong Acid (HBr/AcOH). masterorganicchemistry.com | High coupling efficiency; excellent chirality preservation. |

| -CH₃ (Methyl) | Side-chain Hydroxyl | Permanent protection of the hydroxyl group. | Generally not removed; stable. | Prevents O-acylation side reactions, ensuring linear peptide formation. |

| Boc (tert-Butoxycarbonyl) | N-terminus | Acid-labile Nα-protection. researchgate.net | Moderate Acid (TFA). masterorganicchemistry.com | Widely used in SPPS; risk of racemization can be higher than Cbz depending on coupling method. |

| Fmoc (Fluorenylmethoxycarbonyl) | N-terminus | Base-labile Nα-protection. rsc.org | Base (e.g., Piperidine). rsc.org | Standard for modern SPPS; deprotection conditions can sometimes promote side reactions. |

This table is interactive. You can sort and filter the data.

Contribution to Peptidomimetic Design and Synthesis

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor selectivity. nih.gov The incorporation of conformationally constrained, non-proteinogenic amino acids like allo-O-methyl-L-Thr is a central strategy in peptidomimetic design. researchgate.net

The rational design of peptidomimetics relies on controlling the three-dimensional shape of the molecule to present key pharmacophoric elements in the correct orientation for target binding. nih.gov this compound is a powerful tool for this purpose due to its fixed stereochemistry and modified side chain.

Conformational Constraint : The allo stereochemistry places the side chain in a different spatial orientation compared to the naturally occurring threonine. This subtle change can have a profound impact on the local peptide backbone conformation, often favoring specific turn structures (e.g., β-turns) that are crucial for biological recognition. scribd.comscribd.com

Side-Chain Modification : The O-methylation of the side-chain hydroxyl group eliminates its ability to act as a hydrogen bond donor. This modification can be used to probe the importance of specific hydrogen bonding interactions between a peptide and its receptor. Furthermore, the added methyl group increases steric bulk and lipophilicity, which can influence binding affinity and membrane permeability. researchgate.net

By incorporating this building block, chemists can systematically alter the conformational landscape of a peptide, "locking" it into a bioactive shape and enhancing its drug-like properties.

The side chain of an amino acid plays a pivotal role in defining the structure and function of peptides and proteins. Modifying the side chain, as in allo-O-methyl-L-Thr, is a key tactic for fine-tuning the activity of peptidomimetics. nih.gov

The primary impacts of the O-methylation are:

Loss of Hydrogen Bonding : The replacement of the side-chain hydroxyl proton with a methyl group removes a critical hydrogen bond donor. If this hydroxyl group is involved in an essential interaction with the biological target, its methylation will likely decrease binding affinity. Conversely, if the hydroxyl group is involved in an unfavorable interaction or a non-critical one, its removal may enhance affinity or have a neutral effect.

Steric Influence : The methyl group adds steric bulk, which can enforce a particular local conformation (rotamer preference) of the side chain. This can lead to a more rigid and well-defined structure, which is often desirable for high-affinity binding. nih.gov

The combination of the allo backbone geometry and the O-methylated side chain creates a unique structural motif that can be used to develop highly selective and stable peptidomimetic drugs.

| Side-Chain Modification | Property Affected | Rationale and Potential Outcome |

| OH to OCH₃ (O-methylation) | Hydrogen Bonding | Eliminates H-bond donor capability. researchgate.net |

| OH to OCH₃ (O-methylation) | Lipophilicity | Increases local hydrophobicity. researchgate.net |

| L-Thr to L-allo-Thr (Stereochemistry) | Backbone Conformation | Alters the ψ and φ dihedral angles. scribd.comscispace.com |

| L-Thr to L-allo-Thr (Stereochemistry) | Enzymatic Stability | The unnatural stereocenter hinders recognition by proteases. |

This table is interactive. You can sort and filter the data.

Precursor for Complex Natural Products and Analogues

Following a comprehensive review of scientific literature, no specific examples or detailed research findings have been identified that document the use of This compound as a direct precursor in the total synthesis of complex natural products or their analogues.

While the carbobenzyloxy (Cbz) protecting group is a staple in peptide synthesis and the construction of complex molecules, and natural products containing allo-threonine and O-methylated amino acids are known, the specific application of this compound in this context is not described in available research. numberanalytics.commdpi.comnih.gov

General methodologies exist for the synthesis of O-substituted β-hydroxy-α-amino acids, and various Cbz-protected amino acids are routinely used as building blocks. rsc.orgmdpi.com For instance, the synthesis of lipophilic dipeptides like Cbz-Phe-Leu has been explored, and Cbz protection has been integral in the synthesis of major natural products like vancomycin (B549263) and paclitaxel. numberanalytics.commdpi.com Additionally, natural products such as lipothrenins are known to contain d-allo-threonine moieties. nih.gov

However, synthetic routes detailing the incorporation of the specific entity this compound into larger, complex natural product scaffolds remain uncharacterised in the reviewed literature. Therefore, no data tables or detailed research findings on its role as a precursor can be provided at this time.

Analytical and Mechanistic Investigations in Cbz Allo O Methyl L Thr Synthesis and Reactions

Advanced Analytical Techniques for Reaction Monitoring and Product Purity

The successful synthesis of Cbz-allo-O-methyl-L-Thr relies on the careful monitoring of reaction progress and the accurate assessment of final product purity. A suite of advanced analytical techniques is employed to ensure that each synthetic step proceeds to completion and to characterize the final compound thoroughly.

Reaction Monitoring: Real-time or quasi-real-time monitoring of the synthesis is crucial to optimize reaction conditions and maximize yield. Thin-layer chromatography (TLC) is a fundamental technique used for tracking the consumption of starting materials and the formation of intermediates and the final product. For more detailed kinetic analysis, High-Performance Liquid Chromatography (HPLC) is often utilized. In more sophisticated setups, such as those involving solid-phase peptide synthesis (SPPS) or flow chemistry, in-line process analytical technology (PAT) like Fourier-transform infrared spectroscopy (FTIR) can provide continuous monitoring of the reaction.

Product Characterization and Purity: Once the synthesis is complete, a combination of chromatographic and spectroscopic methods is essential to confirm the identity and purity of this compound. HPLC is the primary tool for determining the chemical purity of the compound, typically showing a single major peak for the desired product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural elucidation, confirming the presence of the Cbz protecting group, the methyl ether, and the allo-threonine backbone. Mass Spectrometry (MS) provides definitive confirmation of the molecular weight.

The following table summarizes the key analytical techniques and their roles in the synthesis and analysis of this compound.

Table 1: Analytical Techniques for Synthesis Monitoring and Purity Assessment

| Technique | Purpose | Key Information Provided |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Qualitative assessment of starting material consumption and product formation. |

| High-Performance Liquid Chromatography (HPLC) | Purity Analysis & Reaction Monitoring | Quantitative determination of chemical purity (%); can be used to track reaction kinetics. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Confirms the chemical structure, connectivity of atoms, and provides stereochemical insights through coupling constants and NOE experiments. |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Provides the exact mass of the molecule, confirming its elemental composition. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Analysis | Confirms the presence of key functional groups such as carbamates, ethers, and carboxylic acids. |

Mechanistic Studies of Protecting Group Transformations and Stereoselective Reactions

The synthesis of this compound involves critical chemical transformations where a mechanistic understanding is key to controlling the outcome, particularly its stereochemistry.

Protecting Group Transformations: The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in peptide synthesis. Its introduction typically proceeds via a nucleophilic attack of the amino group of the allo-O-methyl-L-threonine on the electrophilic carbonyl carbon of benzyl (B1604629) chloroformate. This reaction is generally performed under basic conditions to neutralize the HCl byproduct. The removal of the Cbz group is most commonly achieved through catalytic hydrogenolysis. This deprotection mechanism involves the reduction of the benzyl ester to toluene (B28343) and a carbamic acid intermediate, which then readily decarboxylates to release the free amine. The orthogonality of the Cbz group makes it stable to a wide range of conditions, allowing for manipulations of other parts of the molecule.

Stereoselective Reactions: Achieving the correct stereochemistry of L-allo-threonine, which is (2S, 3S), is the most challenging aspect of the synthesis. Unlike the proteinogenic L-threonine (2S, 3R), the syn relationship between the amino and hydroxyl groups in L-allo-threonine requires specific stereoselective methods. One common strategy involves the stereochemical inversion of the C3 hydroxyl group of a protected L-threonine derivative. This can be accomplished via an oxazoline (B21484) intermediate formation induced by reagents like thionyl chloride, followed by hydrolysis, which inverts the stereocenter. Alternatively, enzymatic methods using L-threonine aldolases can be engineered to favor the formation of the allo diastereomer. Biomimetic approaches using chiral pyridoxal-like complexes have also been explored to catalyze the aldol (B89426) condensation between glycine (B1666218) and acetaldehyde (B116499) with diastereoselectivity favoring the allo product.

Assessment of Diastereomeric and Enantiomeric Purity in Synthesized Products

Given that threonine has two chiral centers, four stereoisomers are possible: L-threonine (2S, 3R), D-threonine (2R, 3S), L-allothreonine (2S, 3S), and D-allothreonine (2R, 3R). Ensuring that the synthesized this compound is both diastereomerically and enantiomerically pure is critical.

Chromatographic Methods: Chiral HPLC is the gold standard for assessing the stereochemical purity of amino acids and their derivatives. Using a chiral stationary phase (CSP), typically polysaccharide-based, it is possible to resolve all four stereoisomers of threonine. A sensitive method for this involves pre-column derivatization with a fluorescent tag like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), followed by separation on a reversed-phase column and then a chiral column. This two-step HPLC method allows for the quantification of minute amounts of unwanted stereoisomers. Capillary gas chromatography on a chiral column after appropriate derivatization is another powerful technique for separating all stereoisomers of threonine.

Spectroscopic Methods: While HPLC is used for quantification, NMR spectroscopy can provide qualitative and semi-quantitative information on diastereomeric purity. The signals for the different diastereomers will appear at slightly different chemical shifts in a high-resolution NMR spectrum. The integration of these distinct signals allows for the determination of the diastereomeric ratio (d.r.). For determining enantiomeric purity by NMR, chiral solvating agents or chiral derivatizing agents can be used to induce a chemical shift difference between the enantiomers.

The following table provides illustrative data from a chiral HPLC analysis to demonstrate how diastereomeric and enantiomeric purity are assessed.

Table 2: Representative Chiral HPLC Data for Stereoisomeric Purity Analysis

| Stereoisomer | Retention Time (min) | Peak Area (%) | Purity Calculation |

|---|---|---|---|

| This compound | 15.2 | 99.85 | Diastereomeric Excess (d.e.) = [(allo) - (threo)] / [(allo) + (threo)] x 100% |

| Cbz-allo-O-methyl-D-Thr | 16.5 | 0.05 | Enantiomeric Excess (e.e.) of allo = [(L-allo) - (D-allo)] / [(L-allo) + (D-allo)] x 100% = 99.9% |

| Cbz-O-methyl-L-Thr | 18.1 | 0.08 | |

| Cbz-O-methyl-D-Thr | 19.4 | 0.02 |

Note: This data is illustrative and serves as an example of how purity is determined from chromatographic results.

Emerging Directions and Future Research Horizons in Substituted Allo Threonine Chemistry

Innovations in Green Chemistry for the Synthesis of Cbz-allo-O-methyl-L-Thr and its Analogs

The principles of green chemistry are increasingly being integrated into peptide synthesis to mitigate environmental impact and enhance safety and efficiency. The synthesis of a protected and modified amino acid like this compound traditionally involves hazardous reagents and large volumes of toxic solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). nih.govnih.gov Innovations in this area are crucial for the sustainable production of such specialized amino acid derivatives.

Biocatalysis: One of the most promising green innovations is the use of enzymes for the synthesis of non-canonical amino acids. rsc.org Enzymes operate under mild conditions, often in aqueous media, and exhibit high stereo- and regioselectivity, which can simplify purification processes. For the synthesis of the allo-threonine backbone, threonine aldolases are being explored for their ability to catalyze the aldol (B89426) condensation of glycine (B1666218) and acetaldehyde (B116499). researchgate.net Furthermore, engineered peptide α-N-methyltransferases could potentially be adapted for the methylation step, offering a greener alternative to traditional chemical methylating agents. nih.gov The application of biocatalysis can significantly reduce the reliance on hazardous chemicals and solvents. rsc.org

Sustainable Solvents and Reagents: A significant portion of waste in peptide synthesis comes from solvents used in coupling and washing steps. nih.gov Research into greener solvents has identified viable alternatives to DMF and NMP, which are classified as Substances of Very High Concern. researchgate.net Solvents such as N-butylpyrrolidinone (NBP), dimethyl sulfoxide (B87167) (DMSO) in combination with ethyl acetate (B1210297) (EtOAc), and propylene (B89431) carbonate are being evaluated for their efficacy in solid-phase peptide synthesis (SPPS). nih.govresearchgate.net The solubility of protected amino acids and reagents in these alternative solvents is a critical factor for their successful implementation. nih.gov Additionally, the use of greener methylating agents like dimethyl carbonate (DMC) is being investigated as a safer alternative to traditional reagents for O-methylation. researchgate.net

Process Intensification and Alternative Energy Sources: Continuous flow chemistry and microwave-assisted synthesis are being adopted to reduce reaction times, improve yields, and minimize waste. nih.govrsc.org Continuous flow systems allow for precise control over reaction parameters, leading to higher efficiency and reduced consumption of excess reagents. nih.gov Microwave irradiation can accelerate key steps in the synthesis, such as coupling and deprotection, leading to a more time- and energy-efficient process. nih.gov Furthermore, the development of water-based peptide synthesis strategies, utilizing water-soluble protecting groups like 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc), represents a significant step towards truly green peptide chemistry. researchgate.net

| Solvent | Key Advantages | Challenges | Reference |

|---|---|---|---|

| N-Butylpyrrolidinone (NBP) | Not classified as reprotoxic; similar properties to NMP. | Solubility of some amino acids can be limited. | researchgate.netgoogle.com |

| Dimethyl Sulfoxide (DMSO)/Ethyl Acetate (EtOAc) | Greener mixture, effective in SPPS with real-time monitoring. | Requires optimization of mixture ratios for different steps. | researchgate.net |

| Propylene Carbonate | Can replace both DCM and DMF in solution- and solid-phase synthesis. | May require elevated temperatures for some reactions. | nih.gov |

| Water (with surfactants or soluble protecting groups) | Most environmentally benign solvent. | Low solubility of many protected amino acids. | researchgate.netresearchgate.net |

Chemoinformatics and Computational Approaches for Design and Prediction in Threonine Derivative Synthesis

The integration of chemoinformatics and computational chemistry is revolutionizing the design and synthesis of novel amino acid derivatives like this compound. These in silico methods allow for the prediction of molecular properties, reaction outcomes, and biological activity, thereby accelerating the research and development process and reducing the need for extensive empirical experimentation.

Molecular Modeling and Simulation: Molecular dynamics (MD) simulations are a powerful tool for predicting the conformational behavior of protected amino acids in solution and during peptide synthesis. rsc.org By using force fields such as AMBER or CHARMM, researchers can model the interactions between this compound and various solvents, helping to select optimal reaction media. nih.gov MD simulations can also predict how the unique stereochemistry of the allo-threonine derivative influences the secondary structure of peptides into which it is incorporated. rsc.org Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to calculate the transition-state energies of key synthetic steps, like O-methylation or peptide coupling, providing insights into reaction kinetics and potential side reactions. rsc.org

Predictive Modeling for Synthesis and Properties: Chemoinformatics can be used to develop predictive models for various aspects of threonine derivative synthesis. For instance, quantitative structure-activity relationship (QSAR) models can be built to correlate the structural features of different catalysts with their efficiency and stereoselectivity in the synthesis of allo-threonine. Computational tools are also being developed to predict the type and site of post-translational modifications, which can be adapted to predict the outcomes of chemical modifications like O-methylation on specific amino acid scaffolds. rsc.org These predictive capabilities allow for the rational design of synthetic routes and the in silico screening of potential derivatives with desired properties.

De Novo Design of Non-Proteinogenic Amino Acids: Computational platforms like Rosetta have been extended to include non-proteinogenic amino acids in the design of novel proteins and peptides with specific functions. nih.gov This allows for the de novo design of peptides incorporating this compound to achieve specific structural or binding properties. Genetic algorithms can be used to explore the vast chemical space of possible amino acid sequences, selecting for those that are predicted to have high affinity and selectivity for a particular biological target. nih.gov These computational design approaches can guide synthetic efforts towards the most promising candidates, saving considerable time and resources.

| Computational Method | Application in this compound Research | Predicted Outcome/Insight | Reference |

|---|---|---|---|

| Molecular Dynamics (MD) Simulations | Predicting conformational preferences in different solvents. | Optimal solvent selection; prediction of peptide secondary structure. | rsc.orgnih.gov |

| Density Functional Theory (DFT) | Calculating transition state energies for synthetic steps. | Reaction mechanism elucidation; prediction of reaction rates and side products. | rsc.org |

| Rosetta Software Suite | Designing peptides containing the unnatural amino acid. | Novel peptide sequences with enhanced stability or binding affinity. | nih.gov |

| Genetic Algorithms | Screening random amino acid sequences for desired properties. | Identification of novel peptide binders or inhibitors. | nih.gov |

Development of Catalytic Asymmetric Methods for O-Methylated allo-Threonine Synthesis

The stereochemical integrity of this compound is critical for its function. Therefore, the development of robust catalytic asymmetric methods that can control the two stereocenters of the allo-threonine core is a major research focus. While the O-methylation step itself does not typically affect the existing stereocenters, establishing the (2S, 3S) configuration of the L-allo-threonine precursor is the most challenging synthetic task.

Biomimetic Aldol Reactions: Inspired by the action of pyridoxal-5'-phosphate (PLP)-dependent enzymes, researchers have developed chiral catalyst systems that mimic biological transformations. One such approach involves the asymmetric aldol condensation between a glycine-derived Schiff base and acetaldehyde. The use of a chiral pyridinophane-zinc complex has been shown to produce allo-threonine with high enantiomeric excess (e.e.). rsc.orgnih.gov The catalyst creates a chiral environment that directs the approach of the acetaldehyde to one face of the glycine enolate, thereby controlling the stereochemistry of the newly formed C-C bond and the hydroxyl-bearing carbon. nih.gov

Organocatalysis: Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of potentially toxic and expensive metal catalysts. For the synthesis of non-proteinogenic amino acids, bifunctional organocatalysts, such as tertiary amine-squaramides, have been successfully employed in enantioselective Mannich-type reactions. rsc.org While this has been applied to the synthesis of other amino acids, similar strategies involving the asymmetric addition of nucleophiles to glycine-derived imines could be adapted for the synthesis of the allo-threonine backbone. Another avenue is the use of allo-threonine-derived oxazaborolidinones as catalysts for other asymmetric reactions, such as Mukaiyama aldol reactions, demonstrating the utility of this scaffold in chiral catalysis. nih.govresearchgate.net

Enzymatic and Chemo-enzymatic Methods: Threonine aldolases are enzymes that catalyze the reversible aldol reaction of glycine and an aldehyde. L-allo-threonine aldolase (B8822740) (LATA) from Aeromonas jandaei specifically catalyzes the formation of L-allo-threonine from glycine and acetaldehyde. Protein engineering efforts are underway to improve the stability, activity, and substrate scope of these enzymes, making them more viable for preparative scale synthesis. researchgate.netnih.gov Chemo-enzymatic strategies, which combine chemical and enzymatic steps, can also be highly effective. For example, a racemic mixture of threonine and allo-threonine could be synthesized chemically, followed by an enzymatic resolution step to isolate the desired L-allo-threonine diastereomer.

Metal-Catalyzed Asymmetric Synthesis: Transition metal catalysis offers a broad range of possibilities for asymmetric C-C bond formation. Chiral Ni(II) complexes have been used to assist in the α-epimerization of protected threonine derivatives to yield the corresponding allo-threonine derivatives, providing a route to access the less common diastereomer from the more readily available one. researchgate.net Additionally, dirhodium complexes derived from threonine have been developed as effective chiral catalysts for other asymmetric transformations, highlighting the potential for metal catalysts tailored to the synthesis of specific amino acid structures. google.com

| Method | Catalyst/System | Key Features | Reference |

|---|---|---|---|

| Biomimetic Aldol Reaction | Chiral Pyridinophane-Zinc Complex | Mimics PLP-dependent enzymes; achieves high enantiomeric excess. | rsc.orgnih.gov |

| Organocatalysis | Tertiary Amine-Squaramide | Metal-free; high enantioselectivity in Mannich-type reactions. | rsc.org |

| Enzymatic Synthesis | L-allo-Threonine Aldolase (LATA) | High diastereoselectivity; operates in aqueous media. | |

| Metal-Assisted Epimerization | Chiral Ni(II) Complex | Converts common L-threonine derivatives to L-allo-threonine. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Cbz-allo-O-methyl-L-Thr, and how can purity be optimized during the process?

- Synthesis typically involves protecting the amino group with a carbobenzyloxy (Cbz) group, followed by O-methylation of the threonine side chain. Key steps include monitoring reaction conditions (e.g., temperature, pH) and using high-performance liquid chromatography (HPLC) to assess intermediate purity . To optimize purity, recrystallization in polar solvents (e.g., ethanol/water mixtures) or flash chromatography with silica gel is recommended. Ensure characterization via H NMR and mass spectrometry to confirm structural integrity .

Q. How should researchers characterize the stereochemical configuration of this compound to distinguish it from diastereomers?

- Use chiral stationary phase HPLC or capillary electrophoresis to resolve enantiomers. Nuclear Overhauser effect (NOE) experiments in NMR can confirm spatial arrangements of substituents. Compare optical rotation values with literature data for allo-threonine derivatives to validate configuration .

Q. What stability tests are critical for this compound under varying storage conditions?

- Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and infrared (IR) spectroscopy. Store lyophilized samples at –20°C in argon-filled vials to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT calculations) aid in predicting the reactivity of this compound in peptide coupling reactions?

- Density functional theory (DFT) can simulate transition states and activation energies for amide bond formation. Compare calculated steric and electronic parameters (e.g., Mulliken charges) with experimental coupling efficiencies. Validate models using kinetic studies (e.g., monitoring reaction rates via C NMR) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Perform meta-analyses of published datasets to identify variables (e.g., assay conditions, cell lines). Replicate key studies under controlled conditions, ensuring adherence to protocols like those in . Use multivariate statistics (e.g., ANOVA with post-hoc tests) to isolate confounding factors .

Q. How do solvent effects influence the conformational dynamics of this compound in solution-phase studies?

- Employ molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) to predict dominant conformers. Validate with nuclear Overhauser effect spectroscopy (NOESY) to detect through-space correlations. Solvent polarity index (SPI) correlations can rationalize observed trends .

Q. What advanced techniques validate the absence of residual catalysts in this compound synthesized via metal-mediated reactions?

- Inductively coupled plasma mass spectrometry (ICP-MS) detects trace metal impurities. Alternatively, use chelation-based purification (e.g., EDTA wash) followed by X-ray photoelectron spectroscopy (XPS) to confirm removal. Document methods as per ’s guidelines for reproducibility .

Methodological Considerations

- Data Interpretation : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

- Conflict Resolution : Apply the PICOS framework (Population, Intervention, Comparison, Outcomes, Study design) to standardize experimental variables when reconciling contradictory data .

- Documentation : Follow ’s standards for detailing synthetic procedures and analytical data, ensuring reproducibility. Use supplementary materials for extensive datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.